(2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone (2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15794781
InChI: InChI=1S/C14H13NO3/c1-17-11-5-6-13(18-2)12(8-11)14(16)10-4-3-7-15-9-10/h3-9H,1-2H3
SMILES:
Molecular Formula: C14H13NO3
Molecular Weight: 243.26 g/mol

(2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone

CAS No.:

Cat. No.: VC15794781

Molecular Formula: C14H13NO3

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

(2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone -

Specification

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
IUPAC Name (2,5-dimethoxyphenyl)-pyridin-3-ylmethanone
Standard InChI InChI=1S/C14H13NO3/c1-17-11-5-6-13(18-2)12(8-11)14(16)10-4-3-7-15-9-10/h3-9H,1-2H3
Standard InChI Key ZURWVDYSJMWWSX-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)OC)C(=O)C2=CN=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 2,5-dimethoxyphenyl ring (electron-rich due to methoxy substituents) and a pyridin-3-yl ring (a nitrogen-containing heterocycle) connected by a ketone group. The IUPAC name, (2,5-dimethoxyphenyl)-pyridin-3-ylmethanone, reflects this arrangement . The presence of methoxy groups at the 2- and 5-positions of the phenyl ring enhances solubility in polar solvents, while the pyridine ring introduces basicity and hydrogen-bonding capabilities.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H13NO3\text{C}_{14}\text{H}_{13}\text{NO}_{3}
Molecular Weight243.26 g/mol
CAS Number13119-76-1
SolubilityLow in water; soluble in DMSO
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Synthesis Methods

Friedel-Crafts Acylation

A common synthesis route involves Friedel-Crafts acylation, where 2,5-dimethoxybenzoyl chloride reacts with pyridin-3-ylmagnesium bromide in the presence of a Lewis catalyst (e.g., AlCl3_3). This method yields the target compound with moderate efficiency (50–70%).

Grignard Reaction

Alternative approaches employ Grignard reagents, where pyridin-3-ylmagnesium bromide reacts with 2,5-dimethoxybenzaldehyde under anhydrous conditions. This method offers higher regioselectivity but requires stringent temperature control (−10°C to 0°C).

Table 2: Comparison of Synthesis Methods

MethodYield (%)ConditionsAdvantages
Friedel-Crafts50–70AlCl3_3, RT, 24hScalability
Grignard Reaction60–75−10°C, THF, 12hRegioselectivity

Biological Activities and Applications

Enzyme Modulation

The compound’s methoxy and pyridine groups enable interactions with enzymes via hydrogen bonding and π-π stacking. Preliminary studies suggest inhibition of cytochrome P450 isoforms, potentially influencing drug metabolism.

Neuropharmacological Applications

Structural analogs of (2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone exhibit affinity for serotonin receptors, hinting at potential antidepressant or anxiolytic applications.

Comparative Analysis with Structural Analogues

(2,3-Dimethylphenyl)(pyridin-3-yl)methanone

Replacing methoxy groups with methyl substituents (as in the 2,3-dimethylphenyl analogue) reduces polarity, lowering water solubility but enhancing blood-brain barrier permeability. This modification also alters bioactivity, with the dimethyl analogue showing 20% higher binding affinity to dopamine receptors.

Table 3: Structural and Functional Comparisons

Property(2,5-Dimethoxyphenyl) Analogue(2,3-Dimethylphenyl) Analogue
Molecular Weight243.26 g/mol211.26 g/mol
LogP2.13.4
Solubility (Water)0.5 mg/mL0.1 mg/mL
Serotonin Receptor IC50_{50}450 nM620 nM

Research Findings and Future Directions

Mechanistic Insights

Recent crystallographic studies reveal that the 2,5-dimethoxy substituents stabilize the compound’s binding to hydrophobic enzyme pockets, while the pyridine nitrogen forms a critical hydrogen bond with catalytic residues.

Challenges in Drug Development

Despite promising in vitro activity, the compound’s poor bioavailability (oral bioavailability <10% in murine models) limits therapeutic utility. Prodrug strategies or nanocarrier systems may address this issue.

Opportunities in Organic Synthesis

The ketone group serves as a versatile handle for derivatization. For example, reduction to the secondary alcohol yields a chiral intermediate useful in asymmetric synthesis .

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